molecular formula C8H9NO2S B13157955 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13157955
M. Wt: 183.23 g/mol
InChI Key: RWDHTEDDRZBUCR-UHFFFAOYSA-N
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Description

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol . This compound features a thiophene ring substituted with a hydroxyazetidine group and an aldehyde group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyazetidine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyazetidine and thiophene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H9NO2S/c10-5-7-1-2-8(12-7)9-3-6(11)4-9/h1-2,5-6,11H,3-4H2

InChI Key

RWDHTEDDRZBUCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(S2)C=O)O

Origin of Product

United States

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